Leucylvaline is a dipeptide composed of leucine and valine . It is an incomplete breakdown product of protein digestion or protein catabolism . It belongs to the class of organic compounds known as dipeptides.
The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) . The synthesis and regulation of L-valine in C. glutamicum, E. coli, and B. subtilis are not identical .
Leucylvaline has a molecular formula of C11H22N2O3 . Its average mass is 230.304 Da and its monoisotopic mass is 230.163040 Da .
Leucylvaline has a density of 1.1±0.1 g/cm3 . Its boiling point is 421.9±30.0 °C at 760 mmHg . It has a vapour pressure of 0.0±2.1 mmHg at 25°C . The enthalpy of vaporization is 74.1±6.0 kJ/mol .
Leucylvaline is derived from the breakdown of proteins in biological systems, particularly in the digestive tract where dietary proteins are hydrolyzed into smaller peptides and amino acids. It belongs to the class of peptides, specifically dipeptides, which are composed of two amino acid residues linked by a peptide bond. The presence of both leucine and valine contributes to its classification as a branched-chain amino acid derivative, which is vital for numerous metabolic pathways.
The synthesis of leucylvaline can be achieved through various methods, including chemical synthesis and biosynthesis.
Leucylvaline has a molecular formula of CHNO, with a molecular weight of approximately 216.29 g/mol.
Leucylvaline participates in several biochemical reactions within metabolic pathways:
Leucylvaline primarily acts within the protein synthesis machinery in cells:
Leucylvaline has several scientific applications:
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